Cas no 1004282-48-7 (2-(4-Chlorophenyl)-2-fluorobutan-1-amine)

2-(4-Chlorophenyl)-2-fluorobutan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(4-chlorophenyl)-2-fluorobutan-1-amine
- 2-(4-Chlorophenyl)-2-fluorobutan-1-amine
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- インチ: 1S/C10H13ClFN/c1-2-10(12,7-13)8-3-5-9(11)6-4-8/h3-6H,2,7,13H2,1H3
- InChIKey: ZAEBHUAHFKGWQN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C(CN)(CC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 157
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-(4-Chlorophenyl)-2-fluorobutan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C176026-500mg |
2-(4-Chlorophenyl)-2-fluorobutan-1-amine |
1004282-48-7 | 500mg |
$ 865.00 | 2022-06-06 | ||
Life Chemicals | F1967-3010-0.25g |
2-(4-chlorophenyl)-2-fluorobutan-1-amine |
1004282-48-7 | 95%+ | 0.25g |
$834.0 | 2023-09-06 | |
Life Chemicals | F1967-3010-0.5g |
2-(4-chlorophenyl)-2-fluorobutan-1-amine |
1004282-48-7 | 95%+ | 0.5g |
$878.0 | 2023-09-06 | |
TRC | C176026-1g |
2-(4-Chlorophenyl)-2-fluorobutan-1-amine |
1004282-48-7 | 1g |
$ 1315.00 | 2022-06-06 | ||
Life Chemicals | F1967-3010-2.5g |
2-(4-chlorophenyl)-2-fluorobutan-1-amine |
1004282-48-7 | 95%+ | 2.5g |
$1850.0 | 2023-09-06 | |
Life Chemicals | F1967-3010-1g |
2-(4-chlorophenyl)-2-fluorobutan-1-amine |
1004282-48-7 | 95%+ | 1g |
$925.0 | 2023-09-06 | |
Life Chemicals | F1967-3010-10g |
2-(4-chlorophenyl)-2-fluorobutan-1-amine |
1004282-48-7 | 95%+ | 10g |
$3885.0 | 2023-09-06 | |
Life Chemicals | F1967-3010-5g |
2-(4-chlorophenyl)-2-fluorobutan-1-amine |
1004282-48-7 | 95%+ | 5g |
$2775.0 | 2023-09-06 | |
TRC | C176026-100mg |
2-(4-Chlorophenyl)-2-fluorobutan-1-amine |
1004282-48-7 | 100mg |
$ 230.00 | 2022-06-06 |
2-(4-Chlorophenyl)-2-fluorobutan-1-amine 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
2-(4-Chlorophenyl)-2-fluorobutan-1-amineに関する追加情報
Comprehensive Overview of 2-(4-Chlorophenyl)-2-fluorobutan-1-amine (CAS No. 1004282-48-7)
2-(4-Chlorophenyl)-2-fluorobutan-1-amine (CAS No. 1004282-48-7) is a fluorinated organic compound with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique 4-chlorophenyl and fluorobutan-1-amine moieties, has garnered attention due to its structural versatility and applications in drug discovery. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
The growing interest in fluorinated compounds like 2-(4-Chlorophenyl)-2-fluorobutan-1-amine stems from their enhanced metabolic stability and bioavailability. Fluorine incorporation often improves a molecule's binding affinity to biological targets, making it a hot topic in medicinal chemistry. Recent studies highlight its relevance in addressing neurodegenerative diseases, a major focus area in 2024, as global populations age and demand for CNS-targeted drugs rises. Searches for "fluorine in drug design" and "chlorophenyl derivatives" have surged, reflecting this trend.
From a synthetic perspective, CAS No. 1004282-48-7 serves as a valuable intermediate. Its amine functionality allows for further derivatization, enabling the creation of libraries for high-throughput screening (HTS). This aligns with the pharmaceutical industry's push toward fragment-based drug discovery, where modular compounds like this are pivotal. Laboratories optimizing green chemistry protocols also study its preparation, responding to the demand for sustainable synthesis methods—a frequently searched topic in academic and industrial circles.
Analytical characterization of 2-(4-Chlorophenyl)-2-fluorobutan-1-amine involves advanced techniques such as NMR spectroscopy and mass spectrometry. These methods confirm its purity and structural integrity, critical for reproducibility in research. The compound's logP and pKa values, often queried in databases, influence its ADME properties—a key consideration for drug candidates. Discussions on platforms like ResearchGate emphasize its potential in overcoming blood-brain barrier (BBB) penetration challenges, a recurring theme in neuroscience forums.
Beyond pharmaceuticals, CAS No. 1004282-48-7 finds niche applications in material science. Its aromatic and aliphatic hybrid structure contributes to the development of liquid crystals and polymeric coatings. This dual utility underscores the compound's interdisciplinary appeal, bridging gaps between organic electronics and biocompatible materials. Queries about "fluorinated amines in materials" have risen alongside advancements in flexible displays and biodegradable polymers.
Regulatory and safety profiles of 2-(4-Chlorophenyl)-2-fluorobutan-1-amine adhere to standard laboratory handling protocols. While not classified as hazardous under major chemical inventories, proper PPE and ventilation are recommended during manipulation. This pragmatic approach resonates with the broader shift toward responsible research innovation (RRI), a framework gaining traction in grant proposals and institutional policies.
In conclusion, 2-(4-Chlorophenyl)-2-fluorobutan-1-amine (CAS No. 1004282-48-7) exemplifies the convergence of structural ingenuity and application diversity. Its relevance to CNS drug development, sustainable synthesis, and advanced materials positions it as a compound of enduring scientific interest. As AI-driven molecular modeling accelerates, expect further breakthroughs leveraging its scaffold—answering persistent search queries about "next-generation fluorinated pharmacophores."
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